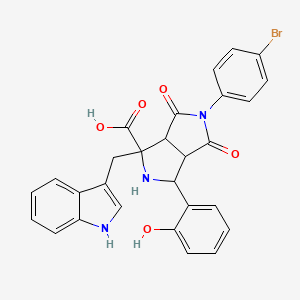

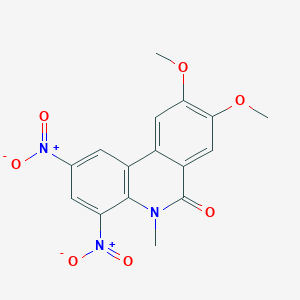

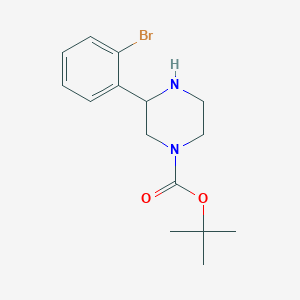

C28H22BrN3O5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C28H22BrN3O5 ist ein komplexes organisches Molekül. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die ein Bromatom, mehrere aromatische Ringe und verschiedene funktionelle Gruppen umfasst. Sie hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C28H22BrN3O5 umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess umfasst oft:

Bildung der aromatischen Ringe: Dies kann durch verschiedene organische Reaktionen wie Friedel-Crafts-Alkylierung oder -Acylierung erreicht werden.

Einführung des Bromatoms: Dieser Schritt beinhaltet in der Regel Bromierungsreaktionen unter Verwendung von Reagenzien wie Brom (Br2) oder N-Bromsuccinimid (NBS).

Bildung von Amidbindungen: Dies kann mit Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid) erfolgen.

Industrielle Produktionsmethoden

In industrieller Umgebung würde die Produktion von C28H22BrN3O5 eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und einer präzisen Kontrolle der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wäre auf Kosteneffizienz und Effizienz optimiert, wobei oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie zum Einsatz kommen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C28H22BrN3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the aromatic rings: This can be achieved through various organic reactions such as Friedel-Crafts alkylation or acylation.

Introduction of the bromine atom: This step usually involves bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS).

Formation of amide bonds: This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of This compound would involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C28H22BrN3O5: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Diese Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile Substitution mit Natriumhydroxid (NaOH) in wässriger Lösung.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

C28H22BrN3O5: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Wird zur Untersuchung von biologischen Stoffwechselwegen und Wechselwirkungen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und entzündungshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von C28H22BrN3O5 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann biologische Stoffwechselwege modulieren, indem sie an diese Zielstrukturen bindet und deren Aktivität verändert. Dies kann zu verschiedenen physiologischen Wirkungen führen, abhängig von den beteiligten Stoffwechselwegen.

Wirkmechanismus

The mechanism of action of C28H22BrN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

C28H22BrN3O5: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen: Verbindungen mit ähnlichen Strukturen könnten solche mit aromatischen Ringen und Bromatomen umfassen, wie z. B. Brombenzol-Derivate.

Einzigartigkeit: Die spezifische Anordnung von funktionellen Gruppen und das Vorhandensein mehrerer aromatischer Ringe machen in seinem chemischen Verhalten und seinen Anwendungen einzigartig.

Eigenschaften

Molekularformel |

C28H22BrN3O5 |

|---|---|

Molekulargewicht |

560.4 g/mol |

IUPAC-Name |

5-(4-bromophenyl)-1-(2-hydroxyphenyl)-3-(1H-indol-3-ylmethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C28H22BrN3O5/c29-16-9-11-17(12-10-16)32-25(34)22-23(26(32)35)28(27(36)37,31-24(22)19-6-2-4-8-21(19)33)13-15-14-30-20-7-3-1-5-18(15)20/h1-12,14,22-24,30-31,33H,13H2,(H,36,37) |

InChI-Schlüssel |

YHCPPBZNPZUVIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)C(N2)(CC5=CNC6=CC=CC=C65)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

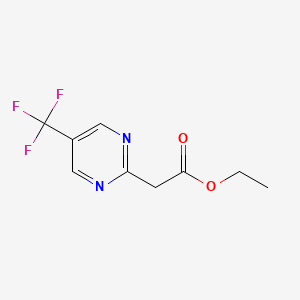

![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)

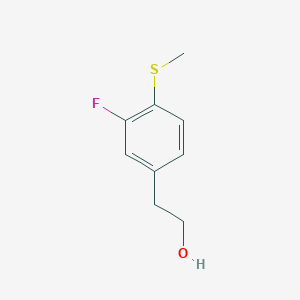

![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)

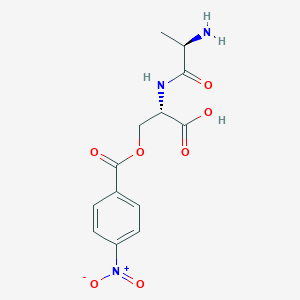

![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)

![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)

![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)